N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride
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Overview
Description
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride is a synthetic compound with a molecular weight of 351.76 g/mol It is known for its unique chemical structure, which includes a trifluoromethyl group, a benzamide moiety, and an aminopyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Benzamide Moiety: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amination: The acid chloride is then reacted with 3-aminopyrrolidine in the presence of a base such as triethylamine (TEA) to form the amide bond.
Hydrochloride Formation: The final product is obtained by treating the amide with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for research purposes.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
- **N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(methyl)benzamide
- **N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(chloromethyl)benzamide
Uniqueness
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H17ClF3N3O2 |
---|---|
Molecular Weight |
351.75 g/mol |
IUPAC Name |
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H16F3N3O2.ClH/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20;/h1-3,6,11H,4-5,7-8,18H2,(H,19,22);1H |
InChI Key |
FPNGMQVUFFNLFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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